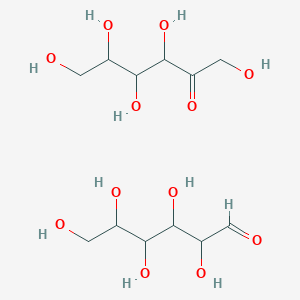
转化酶
描述
转化糖,也称为转化糖浆,是两种单糖的混合物:葡萄糖和果糖。它是通过水解二糖蔗糖生成其组成的单糖而产生的。转化糖比蔗糖更甜,并且通常用于食品行业以改善质地,保持水分并防止结晶 .
科学研究应用
转化糖在科学研究中具有广泛的应用:
化学: 用作还原剂,并用于合成各种有机化合物。
生物学: 用作微生物培养基中的碳源。
医药: 用于静脉注射液中,用于肠外营养。
作用机制
转化糖主要通过其组成的单糖葡萄糖和果糖发挥作用。这些糖很容易在肠道中吸收,并被身体代谢。葡萄糖通过GLUT2转运蛋白吸收,而果糖通过GLUT5转运蛋白吸收。一旦被吸收,葡萄糖和果糖就会进入糖酵解和其他代谢途径以提供能量 .
未来方向
生化分析
Biochemical Properties
Invertase interacts with sucrose, a non-reducing disaccharide, to cleave it into glucose and fructose . This reaction is facilitated by the enzyme’s ability to cleave the O-C (fructose) bond of sucrose . Invertase exists in several isoforms with different biochemical properties and subcellular locations . These isoforms appear to regulate the entry of sucrose into different utilization pathways .
Cellular Effects
Invertase has significant effects on various types of cells and cellular processes. It influences cell function by regulating the breakdown of sucrose, thereby controlling the availability of glucose and fructose for various metabolic processes . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Invertase exerts its effects at the molecular level through its enzymatic activity. It cleaves sucrose into glucose and fructose by adding a hydrogen ion to the glycosidic atom by an imidazolium cation . This results in an unstable intermediate carbonium ion, which is then attacked by a nucleophilic oxygen atom from alcohol or water, leaving behind a fructose molecule .
Metabolic Pathways
Invertase is involved in the metabolic pathway of sucrose breakdown. It interacts with sucrose to produce glucose and fructose, which can then enter glycolysis and the tricarboxylic acid cycle for the production of ATP and NADH .
Transport and Distribution
Invertase is distributed within cells and tissues where it plays a role in the hydrolysis of sucrose. The transport and distribution of invertase within cells and tissues are likely facilitated by various transporters or binding proteins .
Subcellular Localization
Invertase is found in various subcellular locations, including the cytoplasm, the cell wall, and the vacuole . The specific localization can influence the enzyme’s activity or function. For instance, cell wall invertases are ionically bound to the cell wall and have been detected in several isoforms .
准备方法
合成路线和反应条件: 转化糖通常通过使用酸或酶方法水解蔗糖来制备。酸水解法包括将蔗糖溶液与柠檬酸或酒石酸等酸一起加热。此过程会破坏葡萄糖和果糖之间的糖苷键 。酶法使用酶转化酶催化蔗糖水解成葡萄糖和果糖。与酸水解相比,此方法更有效且对环境友好 .
工业生产方法: 在工业环境中,转化糖是使用大规模水解过程生产的。酶法因其更高的转化效率和更低的能耗而受到青睐。固定化转化酶通常用于增强酶的稳定性和可重复使用性,使该过程更具成本效益 .
化学反应分析
反应类型: 转化糖会经历几种化学反应,包括:
氧化: 转化糖可以氧化以产生各种有机酸。
还原: 它可以还原形成糖醇,如山梨醇和甘露醇。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠等还原剂。
美拉德反应: 该反应通常在高温和低水分条件下发生.
主要产物:
氧化: 如葡萄糖酸的有机酸。
还原: 如山梨醇的糖醇。
美拉德反应: 复杂的香味化合物和棕色色素.
相似化合物的比较
转化糖通常与其他甜味剂进行比较,例如高果糖玉米糖浆和单糖浆:
类似化合物:
- 高果糖玉米糖浆
- 单糖浆
- 蜂蜜: 天然含有葡萄糖和果糖的混合物,类似于转化糖 .
转化糖的独特特性,例如其更高的甜度和防止结晶的能力,使其成为各种应用中宝贵的成分。
属性
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanal;1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O6/c2*7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2;1,3-6,8-12H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVXUVWGSCCGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
>105ºC | |
| Record name | Invert sugar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09344 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Completely soluble | |
| Record name | Invert sugar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09344 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Density |
1.00211 (WT %= 1; VACUUM) | |
| Record name | INVERT SUGAR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
8013-17-0 | |
| Record name | Invert sugar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09344 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sugar, invert | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sugar, invert | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INVERT SUGAR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes | |
| Record name | Invert sugar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09344 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q1: Can invertose be safely mixed with other intravenous solutions for clinical use?
A1: Yes, research suggests that invertose exhibits compatibility with several intravenous solutions. Studies have confirmed the stability of various drugs, including Cefoperazone Sodium/Tazobactam Sodium [], Ozagrel Sodium [], and Sulfotanshinone Sodium [], when mixed with invertose injection. These mixtures remained stable for at least 6 hours, maintaining their appearance, pH, and drug content.
Q2: Does the addition of Heparin influence the tissue response to invertose infusion?
A2: Phlebographic studies in children revealed that while invertose infusion could induce tissue damage, manifested as changes in vessel walls, edema, and venous circulation disturbances, the inclusion of Heparin significantly reduced these adverse effects [].
Q3: Are there any safety concerns regarding the use of invertose in intravenous nutrition?
A5: While generally considered safe for intravenous nutrition, some studies suggest that compared to saline, invertose, along with other solutions like glucose and Vamine, can cause damage to the microcirculation, potentially increasing the risk of thrombophlebitis [].
Q4: Is there a risk of Volkmann's contracture associated with extravascular infusion of hypertonic invertose?
A6: While not explicitly discussed in the provided research, one paper mentions Volkmann's contracture in the context of extravascular infusion of hypertonic invertose []. This suggests potential risks associated with the extravascular administration of hypertonic invertose solutions.
Q5: Are there alternative carbohydrate solutions for intravenous nutrition, and how do they compare to invertose?
A7: Yes, solutions containing glucose, fructose, and xylitol have been investigated as alternatives to invertose in intravenous nutrition []. These studies often focus on comparing the metabolic impact of these solutions, particularly their effect on blood glucose and insulin levels.
Q6: What analytical techniques are commonly employed in invertose research?
A8: High-performance liquid chromatography (HPLC) is frequently used to determine the stability of drug solutions containing invertose [, , ]. This method enables researchers to quantify drug content in the presence of invertose and assess any potential degradation over time.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B33427.png)
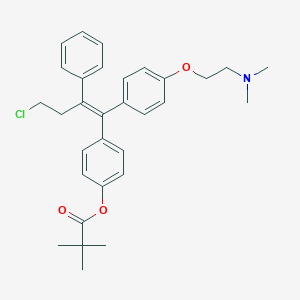
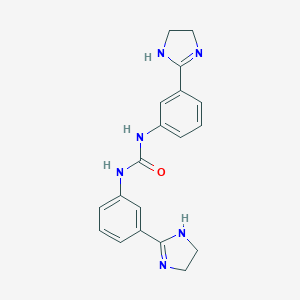
![[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate](/img/structure/B33437.png)

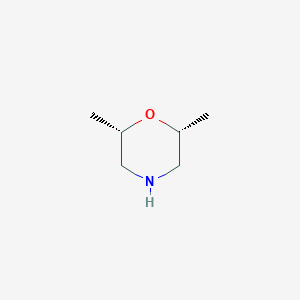



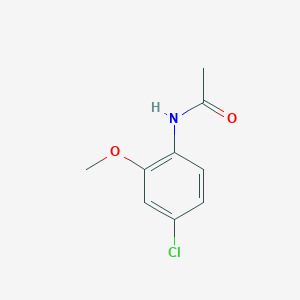
![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)



